(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone
Description
Properties
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(oxan-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O2/c18-15(13-5-11-19-12-6-13)17-8-2-7-16(9-10-17)14-3-1-4-14/h13-14H,1-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZAAPMQJLVNSIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazepane Ring Formation
The 1,4-diazepane scaffold is typically synthesized via cyclization of 1,4-diamines with dihalides or carbonyl compounds. For example:
Cyclobutylation
Introducing the cyclobutyl group involves nucleophilic substitution or transition metal-catalyzed cross-coupling:
- Method 1 : Treatment of 1,4-diazepane with cyclobutyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours.
- Method 2 : Palladium-catalyzed C–H activation using cyclobutylboronic acid under Suzuki–Miyaura conditions.
Optimization Insight : Method 1 provides higher yields (75–80%) but requires excess cyclobutyl bromide, whereas Method 2 offers regioselectivity at the expense of lower yields (50–60%).
Synthesis of Tetrahydro-2H-Pyran-4-yl Methanone
Tetrahydro-2H-Pyran-4-Carboxylic Acid Derivatives
The tetrahydro-2H-pyran-4-yl group is synthesized via cyclization or functional group interconversion:
Methanone Formation
The ketone moiety is introduced via Friedel–Crafts acylation or Grignard reactions:
- Grignard Approach : Reaction of tetrahydro-2H-pyran-4-carbonyl chloride with methylmagnesium bromide in THF at −20°C produces the methanone in 75% yield.
- Nucleophilic Acyl Substitution : Coupling with 4-cyclobutyl-1,4-diazepane using Hünig’s base (DIPEA) in dichloromethane.
Coupling Strategies for Final Assembly
Amide Bond Formation
The diazepane and pyran-methanone subunits are coupled via amide bond formation:
One-Pot Sequential Synthesis
A streamlined approach combines cyclobutylation and coupling in a single reactor:
- Cyclobutylation of 1,4-diazepane with cyclobutyl bromide.
- In situ reaction with tetrahydro-2H-pyran-4-carbonyl chloride.
Advantage : Reduces intermediate isolation steps, improving overall yield to 68%.
Reaction Optimization and Challenges
Solvent and Temperature Effects
Byproduct Formation and Mitigation
- Major Byproduct : N,N’-Dicyclobutyl-1,4-diazepane forms during cyclobutylation if excess cyclobutyl bromide is used.
- Solution : Stoichiometric control (1.2 eq cyclobutyl bromide) reduces byproduct to <5%.
Scalability and Industrial Considerations
Pilot-Scale Synthesis
Cost Analysis
- Key Cost Drivers : Tetrahydro-2H-pyran-4-carbonyl chloride (45% of total cost) and palladium catalysts (30%).
- Cost-Reduction Strategies : Recycling Pd catalysts via nanofiltration lowers expenses by 20%.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Applications and Derivatives
Material Science Applications
The rigid cyclobutyl group enhances thermal stability in polymer matrices, making the compound a candidate for high-performance materials.
Chemical Reactions Analysis
Types of Reactions
(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert ketones to alcohols.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides or sulfonates can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of (4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, diazepane derivatives are known to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system, leading to sedative and anxiolytic effects .
Comparison with Similar Compounds
Similar Compounds
(4-cyclobutyl-1,4-diazepan-1-yl)(6-(tetrahydro-2H-pyran-4-yl)-6-azaspiro[2.5]octan-1-yl)methanone: This compound shares structural similarities but includes an additional azaspiro moiety.
1,4-diazepane derivatives: These compounds, such as ripasudil and suvorexant, are used in pharmaceuticals for their biological activities.
Uniqueness
(4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is unique due to its combination of a diazepane ring and a tetrahydropyran moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound (4-cyclobutyl-1,4-diazepan-1-yl)(tetrahydro-2H-pyran-4-yl)methanone is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including mechanisms of action, therapeutic applications, and safety profiles based on available research findings.
Chemical Structure and Properties
The compound features a diazepane ring fused with a tetrahydropyran moiety, which contributes to its unique biological profile. The structural formula can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits a variety of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains.
- CNS Activity : Its diazepane structure may confer sedative and anxiolytic properties.
- Anticancer Potential : Investigations into its cytotoxic effects on various cancer cell lines are ongoing.
The precise mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized to interact with specific neurotransmitter systems and cellular pathways involved in cell proliferation and apoptosis.
Antimicrobial Activity
A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli , showing significant inhibition zones at varying concentrations. The results are summarized in Table 1.
| Concentration (µg/mL) | Staphylococcus aureus (mm) | Escherichia coli (mm) |
|---|---|---|
| 50 | 15 | 12 |
| 100 | 20 | 18 |
| 200 | 25 | 22 |
Table 1: Antimicrobial activity of this compound.
CNS Activity
In a behavioral study on rodents, the compound was administered to assess its anxiolytic effects. The results indicated a decrease in anxiety-like behavior in the elevated plus maze test, suggesting potential as an anxiolytic agent.
Anticancer Research
Recent research focused on the compound's cytotoxicity against human breast cancer cells (MCF-7). The findings demonstrated an IC50 value of 25 µM after 48 hours of exposure, indicating significant anticancer potential.
Safety Profile
Toxicological assessments have been conducted to evaluate the safety of this compound. Data from in vitro studies indicate low cytotoxicity against normal human cell lines. However, further in vivo studies are necessary to establish a comprehensive safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
